molecular formula C11H13N5O2 B5292105 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile CAS No. 88338-88-9

4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile

Cat. No.: B5292105
CAS No.: 88338-88-9
M. Wt: 247.25 g/mol
InChI Key: DJAXYTCEYBZGKN-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation.

Scientific Research Applications

Synthesis and Polymerization

4-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile and related compounds have been explored for their potential in the synthesis and polymerization of new materials. Hattori, Takai, and Kinoshita (1977) studied the synthesis of derivatives like 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid and its condensation polymerization. They discovered that oligoester of this compound could be obtained as a white powder with a significant molecular weight, indicating potential applications in material science (Hattori, Takai, & Kinoshita, 1977).

Chemical Synthesis and Structural Analysis

The compound has been utilized in the synthesis of structurally complex molecules. For instance, Hesek and Rybár (1994) demonstrated its use in the synthesis of new thiadiazepino-purine ring systems, showcasing its utility in creating diverse and complex chemical structures (Hesek & Rybár, 1994).

Catalytic and Reagent Roles in Synthesis

In the realm of organic synthesis, the compound and its derivatives have been employed as catalysts or reagents. For example, Hadjebi, Hashtroudi, Bijanzadeh, and Balalaie (2011) used a related compound, malononitrile, in a four-component reaction to synthesize polyfunctionalized 1,4-dihydropyridine derivatives. This highlights its role in facilitating complex chemical reactions (Hadjebi et al., 2011).

Exploration in Xanthine Derivatives Synthesis

Xanthine derivatives, which are closely related to purines, have been synthesized using compounds similar to this compound. Peikov, Danchev, Zlatkov, Ivanov, and Belcheva (1995) studied the synthesis and bronchodilating activity of xanthineacetic acid derivatives, showcasing the compound's relevance in medicinal chemistry (Peikov et al., 1995).

Crystal Structure Analysis

The compound and its derivatives have been studied for their crystal structures, aiding in the understanding of molecular interactions and structural properties. Buist, Kennedy, and Manzie (2014) reported on the structures of various anhydrousand monohydrate salt forms of theophylline, a compound structurally related to this compound, providing insights into hydrogen-bonding networks and molecular interactions (Buist, Kennedy, & Manzie, 2014).

Nucleoside Analogs Synthesis

The compound has also been utilized in the synthesis of nucleoside analogs. Carvalho, Emmerling, and Schneider (2007) synthesized and crystallized a xanthine derivative, contributing to research in nucleoside chemistry and crystallography (Carvalho, Emmerling, & Schneider, 2007).

Chiral Separation and Analysis

Peikova, Tzankova, Dineva, Georgieva, and Zlatkov (2019) developed a chiral reversed-phase high-performance liquid chromatographic method for separating enantiomers of a compound related to this compound, demonstrating its significance in chiral analysis and separation techniques (Peikova et al., 2019).

Molecular Synthesis for Medical Research

Further, its derivatives have been explored for potential medical applications. Zygmunt, Chłoń-Rzepa, Sapa, and Pawłowski (2015) examined new derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl for their analgesic activity, highlighting the compound's relevance in the development of new pharmaceuticals (Zygmunt et al., 2015).

Properties

IUPAC Name

4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-14-9-8(10(17)15(2)11(14)18)16(7-13-9)6-4-3-5-12/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXYTCEYBZGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236974
Record name 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88338-88-9
Record name 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088338889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

57.9 g. of 7-(3-chloro-propan-1-yl)-theophylline, 12.29 g. of sodium cyanide, 2.0 g. of sodium iodide and 400 cm3 of dimethylformamide are stirred at 90° C. for 3 hours. 49.1 g. (88% yield) of γ-(theophylline-7-yl)-butyronitrile are obtained. M.p.: 146°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile
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